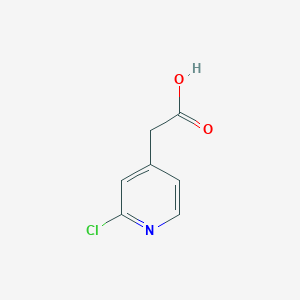

2-(2-Chloropyridin-4-YL)acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVCSTSAZFQBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646842 | |

| Record name | (2-Chloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-55-4 | |

| Record name | (2-Chloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887580-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-(2-Chloropyridin-4-YL)acetic Acid

The synthesis of this compound is a multi-step process that relies on the careful selection of precursors and optimization of reaction conditions to achieve desired yields and scalability.

The primary starting material for the synthesis of this compound is typically a substituted pyridine (B92270). A common precursor is 4-chloropyridine (B1293800) hydrochloride . google.com This compound serves as a key building block for introducing the pyridine-4-yl moiety. Another critical reagent is a source for the acetic acid side chain. For instance, ethyl 2-cyano-2-(pyridin-4-yl)acetate can be prepared from 4-chloropyridine hydrochloride and subsequently converted to the desired product. google.com

Other related syntheses provide insight into the types of starting materials utilized for similar scaffolds. For example, the synthesis of (2-Amino-6-chloropyridin-4-YL)acetic acid involves the functionalization of pyridine derivatives, highlighting the importance of appropriately substituted pyridines as foundational precursors. Similarly, 2-chloropyridine (B119429) is a key starting material for related compounds, where it acts as an electrophile in nucleophilic substitution reactions. evitachem.com

The following table summarizes key precursors identified in the synthesis of this compound and related compounds.

| Precursor | Role in Synthesis |

| 4-Chloropyridine hydrochloride | Starting material for the pyridine ring |

| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | Intermediate for the formation of the acetic acid side chain |

| 2-Chloropyridine | Electrophilic partner in nucleophilic substitution reactions |

The conversion of precursors to this compound involves a series of carefully designed reaction steps. One documented pathway involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate. google.com This reaction is often carried out in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a salt like lithium chloride. google.com The reaction temperature and time are critical parameters that are optimized to maximize the yield of the resulting 2-(pyridin-4-yl)acetonitrile (B76164). google.com Subsequent hydrolysis of the nitrile group would then yield the final acetic acid product.

Optimization of these pathways involves screening different solvents and reaction conditions. For the preparation of the intermediate ethyl 2-cyano-2-(pyridin-4-yl)acetate from 4-chloropyridine hydrochloride, solvents such as tetrahydrofuran (B95107) (THF), DMSO, 1,4-dioxane, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) can be employed, with reaction temperatures typically ranging from 60°C to 90°C. google.com For the subsequent decarboxylation step, temperatures between 100°C and 160°C are utilized. google.com

Maximizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound. In the synthesis of 2-(pyridin-4-yl)acetonitrile from ethyl 2-cyano-2-(pyridin-4-yl)acetate, yields have been reported to be as high as 94.1% under optimized conditions. google.com These conditions involve specific ratios of reactants and careful control of temperature and reaction time. google.com

For industrial-scale production, methods are often adapted from laboratory-scale syntheses with a focus on efficiency and throughput. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The choice of reagents and solvents also plays a significant role in the scalability, with considerations for cost, safety, and environmental impact becoming more prominent.

Derivatization Chemistry of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of chemical modifications, leading to the generation of diverse libraries of compounds.

The carboxylic acid group and the chloro-substituent on the pyridine ring are the primary handles for derivatization. The carboxylic acid can be readily converted into esters and amides. evitachem.com For example, reaction with various alcohols in the presence of an acid catalyst will yield the corresponding esters. Similarly, coupling with amines, often facilitated by standard peptide coupling reagents, produces a variety of amides.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby expanding the chemical space accessible from this scaffold. The reactivity of this position is a key feature in the synthesis of more complex molecules.

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality can be used as a handle to link the pyridine core to other heterocyclic moieties. For instance, it can be used in reactions to form larger, fused ring systems.

Esterification and Hydrolysis Reactions for Precursor and Product Formation

Esterification of this compound is a fundamental transformation to produce precursors for further reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For example, refluxing the acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid yields the corresponding methyl ester. scispace.com This ester can then be a substrate for other reactions, such as hydrazinolysis to form an acid hydrazide. scispace.com

The hydrolysis of esters is the reverse of esterification and is crucial for converting an ester back to the carboxylic acid, often as a final step in a synthetic sequence or for deprotection. nii.ac.jp This can be achieved under acidic or basic conditions.

Table 5: Esterification and Hydrolysis Reactions

| Reaction | Reagents | Purpose |

| Fischer Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Conversion of carboxylic acid to ester masterorganicchemistry.com |

| Ester Hydrolysis | Water, Acid or Base catalyst | Conversion of ester to carboxylic acid nii.ac.jp |

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic substitution. This reactivity is analogous to that of acid chlorides, although less pronounced due to the aromaticity of the pyridine ring. youtube.com Heating the compound with a nucleophile, such as an amine, can lead to the displacement of the chloride. youtube.com

This reaction is a key step in the synthesis of various derivatives where the 2-chloro group is replaced by other functionalities. For example, the reaction of 2-chloropyridine with semicarbazide (B1199961) hydrochloride can be used to prepare triazolopyridinones. google.com The palladium-catalyzed addition of hydrazides to 2-chloropyridine is another example of a nucleophilic substitution reaction at the 2-position. organic-chemistry.org

Table 6: Nucleophilic Substitution on the Pyridine Ring

| Nucleophile | Conditions | Product Type |

| Amines | Heating | 2-Aminopyridine derivatives youtube.com |

| Semicarbazide hydrochloride | Reflux in 2-ethoxyethanol | Triazolopyridinone google.com |

| Hydrazides | Palladium catalyst | 2-Hydrazinopyridine derivatives organic-chemistry.org |

Advanced Characterization and Analytical Techniques

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is fundamental to confirming the structural integrity of 2-(2-Chloropyridin-4-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to verify its atomic connectivity, molecular weight, and the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR spectra provide unambiguous evidence of the compound's framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the chloro- and acetic acid substituents. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would present as a singlet in the aliphatic region (typically δ 3.5-4.0 ppm). The acidic proton of the carboxyl group (-COOH) is expected to produce a broad singlet at a downfield chemical shift (often >10 ppm), though its visibility can depend on the solvent used.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. This includes distinct peaks for the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid, confirming the complete carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | >10 | Broad singlet, 1H (Carboxylic acid, -COOH) |

| ¹H | ~8.3 | Doublet, 1H (Pyridine ring, H6) |

| ¹H | ~7.3 | Doublet, 1H (Pyridine ring, H5) |

| ¹H | ~7.2 | Singlet, 1H (Pyridine ring, H3) |

| ¹H | ~3.7 | Singlet, 2H (Methylene, -CH₂-) |

| ¹³C | ~175 | Carbonyl (-C=O) |

| ¹³C | ~152 | Pyridine ring (C2, C-Cl) |

| ¹³C | ~150 | Pyridine ring (C6, C-H) |

| ¹³C | ~148 | Pyridine ring (C4, C-CH₂) |

| ¹³C | ~124 | Pyridine ring (C5, C-H) |

| ¹³C | ~122 | Pyridine ring (C3, C-H) |

| ¹³C | ~40 | Methylene (-CH₂) |

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₇H₆ClNO₂ and a monoisotopic mass of approximately 171.01 Da. nih.govsigmaaldrich.com

In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 171. A key diagnostic feature is the presence of an isotopic peak at m/z 173 ([M+2]⁺), with an intensity roughly one-third of the molecular ion peak. This characteristic M/M+2 pattern is definitive for the presence of a single chlorine atom.

Furthermore, analysis of the fragmentation patterns provides structural confirmation. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-COOH, 45 Da) to yield a fragment at m/z 126, or the cleavage of the entire acetic acid side chain. These fragmentation patterns serve as a fingerprint, helping to confirm the identity of the analyte. whitman.edulibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 171 | [C₇H₆ClNO₂]⁺ | Molecular Ion ([M]⁺) |

| 173 | [C₇H₆³⁷ClNO₂]⁺ | Isotope Peak ([M+2]⁺) due to ³⁷Cl |

| 126 | [C₆H₅ClN]⁺ | Fragment from loss of -COOH (45 Da) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected absorptions include a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The pyridine ring would be identified by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching from both the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | Carboxylic Acid (-COOH) | O-H Stretch (very broad) |

| 2850-3100 | Aromatic/Aliphatic | C-H Stretch |

| 1700-1725 | Carboxylic Acid (C=O) | C=O Stretch (strong, sharp) |

| 1450-1600 | Pyridine Ring | C=C and C=N Aromatic Ring Stretches |

| 1000-1100 | Aryl-Chloride | C-Cl Stretch |

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Commercial suppliers often specify a purity of ≥97%, which is verified by this technique. sigmaaldrich.com

A typical setup would involve a reversed-phase (RP) HPLC method, likely using a C18 stationary phase column. Given the polar and acidic nature of the compound, the mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. To ensure good peak shape and prevent tailing, an acid modifier like formic acid or acetic acid is commonly added to the mobile phase. jchr.org The compound is detected using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. bldpharm.com This integrated technique is invaluable for the analysis of this compound, especially in complex mixtures or during reaction monitoring.

As the compound elutes from the HPLC column, it is introduced directly into the mass spectrometer's ion source. The mass spectrometer provides the mass-to-charge ratio of the eluting peak, confirming that its molecular weight corresponds to that of this compound (m/z 172 for [M+H]⁺ in positive ion mode or m/z 170 for [M-H]⁻ in negative ion mode). This provides an unequivocal identity check for the peak observed in the chromatogram, distinguishing it from any potential impurities that might have similar retention times. lcms.czepa.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared with the theoretical values calculated from the proposed molecular formula.

For this compound, the molecular formula is C₇H₆ClNO₂. avantorsciences.comnih.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The theoretical elemental composition is as follows:

Carbon (C): 49.00%

Hydrogen (H): 3.53%

Chlorine (Cl): 20.66%

Nitrogen (N): 8.16%

Oxygen (O): 18.65%

In a typical elemental analysis report, the experimentally determined percentages for C, H, and N would be provided. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 49.00 | To be determined |

| Hydrogen (H) | 3.53 | To be determined |

| Nitrogen (N) | 8.16 | To be determined |

The successful synthesis and purification of this compound would be confirmed if the data from elemental analysis aligns with the theoretical percentages derived from its molecular formula.

Biological Activity and Mechanistic Investigations

Evaluation of Biological Potency and Efficacy

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs. mdpi.com Its derivatives have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. mdpi.commdpi.com The introduction of a chloro-substituent and an acetic acid moiety can significantly modulate this activity.

The pyridine nucleus is a key component in many compounds screened for antimicrobial properties. mdpi.comnih.gov Research into chloropyridine derivatives and related structures indicates a potential for this class of compounds to exhibit inhibitory effects against various microbial pathogens.

Studies on derivatives of 2-amino-4-chloropyridine (B16104) have demonstrated their potential as antibacterial agents. A series of Schiff bases derived from 2-amino-4-chloropyridine showed modest to significant activity against a panel of bacteria. researchgate.net For instance, compounds where the azomethine nitrogen was attached to substituted phenyl rings were tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net While activity was variable, certain derivatives with specific substitutions (chloro, bromo, fluoro, and nitro groups) on the phenyl ring exhibited notable biological activity against the tested microorganisms. researchgate.net

Furthermore, the synthesis of more complex heterocyclic systems incorporating a chloropyridine moiety has yielded compounds with significant antibacterial action. For example, chloropicolinate amides have been investigated as novel inhibitors for Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Some of these compounds showed promising minimum inhibitory concentration (MIC) values and low cytotoxicity, suggesting the chloropyridine scaffold could be a valuable starting point for developing new antitubercular agents. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Schiff Bases of 2-Amino-4-chloropyridine | S. aureus, B. cereus, E. coli, P. aeruginosa | Variable and modest activity; derivatives with halogen and nitro substituents showed significant activity. | researchgate.net |

| Chloropicolinate Amide Derivatives | Mycobacterium tuberculosis | Five compounds showed good MIC values with low cytotoxicity. | nih.gov |

| Pyridine-Thiophene Fused Pyrimidinones (B12756618) | Streptomyces sp., B. subtilis, S. lactis, E. coli, P. aeruginosa | Many compounds exhibited good antibacterial activity, comparable to standard drugs. | nih.gov |

The antifungal potential of pyridine-containing structures has also been an area of active research. Studies on various pyridine derivatives have confirmed their activity against fungal pathogens. mdpi.com For example, a series of synthesized pyrimidinones and oxazinones fused with thiophene (B33073) rings, which are structurally related to pyridines, demonstrated good antifungal activity against Aspergillus niger, Penicillium sp., Candida albican, and Rhodotorula ingeniosa. nih.gov

In another study, Schiff bases of 2-amino-4-chloropyridine were tested against Penicillium expansum, Aspergillus flavus, and Pichia anomola, showing varied levels of efficacy. researchgate.net The development of pyridine-based triple quaternized chitosan (B1678972) derivatives has been shown to significantly enhance antifungal activity against plant pathogens like Fusarium oxysporum and Phomopsis asparagi, with activity increasing with higher concentrations. mdpi.com This suggests that the pyridine scaffold can be chemically modified to produce potent antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Schiff Bases of 2-Amino-4-chloropyridine | P. expansum, A. flavus, P. anomola | Exhibited variable and modest antifungal activity. | researchgate.net |

| Pyridine-Thiophene Fused Pyrimidinones | A. niger, Penicillium sp., C. albican, R. ingeniosa | Showed good antifungal activity, comparable to reference drugs. | nih.gov |

| Pyridine-Based Quaternized Chitosan | F. oxysporum, P. asparagi | Exhibited enhanced antifungal activity compared to unmodified chitosan. | mdpi.com |

| Bis-(Imidazole/Benzimidazole)-Pyridine Hybrids | C. albicans, C. parapsilosis, Rhodotorula sp. | Some derivatives showed excellent antifungal activity, superior or equal to fluconazole. | nih.gov |

Pyridine and its derivatives have been a cornerstone in the development of antimalarial drugs. tandfonline.comresearchgate.net The quinoline (B57606) nucleus, a fused pyridine system, is central to the structure of well-known antimalarials like chloroquine. nih.govnih.gov Research has focused on synthesizing novel pyridine-containing compounds to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

Several pyridine derivatives have been shown to inhibit parasite multiplication by targeting essential enzymes in the parasite's metabolic pathways, such as dihydrofolate reductase (DHFR). tandfonline.comresearchgate.net For example, certain synthesized pyridine derivatives demonstrated significant inhibition of P. berghei (90-91%) in mice and potent in vitro activity against a chloroquine-resistant P. falciparum strain, with IC₅₀ values in the nanomolar range. tandfonline.com Specifically, a dichloropyridine derivative was noted for its anti-malarial action. tandfonline.com

Hybrid molecules combining pyridine with other heterocyclic systems, such as pyrazole, have also yielded promising results. Quinoline-pyrazolopyridine derivatives have been synthesized and tested, with some compounds showing significant in vitro and in vivo antimalarial activity, suggesting that such hybrids are a promising avenue for further development. nih.gov

Table 3: Antimalarial Activity of Selected Pyridine Derivatives

| Compound Class | Parasite Strain(s) | Key Findings (Activity Measure) | Reference |

|---|---|---|---|

| Substituted Pyridines | P. berghei (in vivo) | Compounds 2g and 2a showed 91% and 90% parasite inhibition, respectively. | tandfonline.comresearchgate.net |

| Substituted Pyridines | P. falciparum RKL9 (in vitro, CQ-resistant) | Compound 2g showed potent activity with an IC₅₀ of 0.0402 µM. | tandfonline.comresearchgate.net |

| Quinoline-Pyrazolopyridine Hybrids | P. falciparum 3D7 (in vitro, CQ-sensitive) | Compound 5p was the most active; compounds with halogens showed moderate to good activity. | nih.gov |

The pyridine ring is a structural component of various compounds investigated for anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and nuclear factor-kappa B (NF-κB). nih.gov

Derivatives like pyridopyrimidinones have been synthesized and shown to possess potent COX-2 inhibitory activity, in some cases superior to the standard drug celecoxib. nih.gov These compounds also demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models, a standard in vivo test for acute inflammation. nih.gov Similarly, novel thiazolo[4,5-b]pyridin-2-ones have been identified as a promising molecular framework for designing new anti-inflammatory agents, with some derivatives showing more potent activity than ibuprofen (B1674241) in the same model. pensoft.net

Studies on N-acyl derivatives of anabasine, which contains a pyridine ring, found that they significantly reduced the pain response in mice subjected to the acetic acid-induced writhing test. mdpi.com This analgesic activity is closely linked to anti-inflammatory pathways. These findings collectively suggest that the pyridine scaffold, and by extension chloropyridine acetic acids, could serve as a basis for the development of new anti-inflammatory drugs. nih.govnih.govpensoft.net

The pyridine scaffold is frequently found in molecules designed for anticancer applications. mdpi.com Pyridine derivatives have been shown to exert antitumor effects through various mechanisms, and their structural diversity allows for the fine-tuning of their activity against different cancer cell lines. mdpi.comrsc.org

For instance, a novel pyridine derivative, designated LHT-17-19, has demonstrated both antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ru Research into N-pyridinyl acetamide (B32628) derivatives has also yielded promising results. One such compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide, showed potential inhibitory activity against the MDA-MB-231 breast cancer cell line. mdpi.com This is particularly relevant as it combines a pyridine ring with an acetic acid-derived amide linkage.

Metal complexes of pyridine derivatives have also been explored. Platinum(II) and palladium(II) complexes of 2-acetyl pyridine thiosemicarbazone were found to have remarkable growth inhibitory effects on a panel of human tumor cell lines, including those resistant to the common chemotherapy drug cisplatin. nih.gov This highlights the versatility of the pyridine core in designing novel anticancer agents.

Table 4: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class/Name | Cancer Cell Line(s) | Key Findings (Activity Measure) | Reference |

|---|---|---|---|

| LHT-17-19 | Lewis Lung Carcinoma, Non-small cell lung cancer xenograft | Demonstrated antitumor and antimetastatic properties in vivo. | rrpharmacology.ru |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives | MDA-MB-231 (Breast), HepG2 (Liver) | Compound 5l showed potent inhibition of MDA-MB-231 (IC₅₀ = 1.4 µM) and selectivity over HepG2. | mdpi.com |

| Platinum(II) & Palladium(II) complexes of 2-acetyl pyridine thiosemicarbazone | Various (Breast, Colon, Ovary) | Exhibited potent growth inhibition (Mean IC₅₀ = 0.5-0.9 nM), active against cisplatin-refractory lines. | nih.gov |

Enzyme Inhibition Studies

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the enzyme inhibition properties of 2-(2-Chloropyridin-4-yl)acetic acid. While related pyridine derivatives have been investigated for their effects on various enzymes, dedicated research on this particular compound's inhibitory activities, including data such as IC₅₀ values or specific enzyme targets, is not present in the available literature.

Anti-fibrosis Activity Studies

There is currently no scientific literature available that investigates or documents any anti-fibrosis activity for this compound. Studies to determine its potential efficacy in preventing or reversing fibrotic processes in various tissues have not been published.

Mechanisms of Action and Molecular Target Identification

This section explores the molecular mechanisms through which this compound may exert biological effects.

Investigation of Interactions with Specific Enzymes and Receptors

Detailed molecular docking studies or binding assays to identify specific interactions between this compound and particular biological enzymes or receptors are not reported in the current body of scientific research. Consequently, its molecular targets remain unidentified.

Modulation of Biochemical Pathways

Information regarding the ability of this compound to modulate specific biochemical or signaling pathways is not available in the public scientific domain. Research has not yet been published to indicate its influence on cellular signaling cascades or metabolic pathways.

Precursor Role in Pharmacologically Active Compound Synthesis

As a substituted pyridine acetic acid, this compound belongs to a class of chemical structures often used as building blocks in organic synthesis. However, a specific, documented role for this compound as a direct precursor or key intermediate in the synthesis of established, pharmacologically active compounds was not identified in a review of the available literature and patents.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications of the 2-(2-chloropyridin-4-yl)acetic acid scaffold have been explored to develop novel therapeutic agents, particularly in the realm of anticancer and antimicrobial research. The core structure presents several opportunities for modification, including substitution at the chloro-position, alterations on the pyridine (B92270) ring, and derivatization of the carboxylic acid group.

Furthermore, the chlorine atom at the 2-position of the pyridine ring is a key site for modification. While it is an important feature for the activity of some compounds, its replacement with other functional groups can lead to derivatives with altered or improved biological profiles. For example, in the broader context of pyridine derivatives, the presence and position of halogen atoms are known to affect their antiproliferative activity. researchgate.net

The pyridine nitrogen itself can be a point of modification, for instance, through N-oxidation, which can alter the electronic properties of the ring and its metabolic stability. Modifications on the pyridine ring, such as the introduction of additional substituents, can also fine-tune the biological activity.

The following table summarizes some systematic modifications and their general biological impact, drawing from studies on related pyridine derivatives.

| Modification Site | Modification | General Biological Impact | Reference Compound Class |

| Acetic Acid Side Chain | Conversion to Amides | Can enhance or alter biological activity by introducing diverse substituents, affecting lipophilicity and hydrogen bonding. | N-substituted 2-(2-chloropyridin-4-yl)acetamides |

| Acetic Acid Side Chain | Conversion to Esters | Generally leads to prodrugs that can improve cell permeability; activity is dependent on in vivo hydrolysis to the parent acid. | Alkyl esters of this compound |

| 2-Position on Pyridine Ring | Replacement of Chlorine | Can modulate potency and selectivity; replacement with other halogens or functional groups can fine-tune activity. | Halogenated pyridine derivatives |

| Pyridine Ring | N-Oxidation | Alters electronic properties and potential for metabolic interactions. | Pyridine N-oxide derivatives |

| Pyridine Ring | Additional Ring Substituents | Can influence binding affinity and selectivity for the target. | Substituted pyridine derivatives |

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the this compound framework play a pivotal role in determining the biological potency and selectivity of the resulting derivatives. Research on various classes of pyridine-containing compounds has established several general principles regarding substituent effects.

Substituents on the Pyridine Ring:

The electronic properties of substituents on the pyridine ring can significantly influence activity. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the electrophilicity of the pyridine ring, which may be crucial for certain biological interactions. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density of the ring and may favor different binding modes. For instance, in a study on pyridine derivatives, it was found that the presence and position of methoxy (-OCH3) groups were directly related to their antiproliferative activity, with an increase in the number of these groups often leading to higher potency. nih.gov The insertion of amino (-NH2) and hydroxyl (-OH) groups has also been shown to enhance the antiproliferative activity of pyridine derivatives. researchgate.net

Substituents on the Acetic Acid Side Chain (Amide Derivatives):

When the carboxylic acid is converted to an amide, the nature of the N-substituent becomes critical. Aromatic or heteroaromatic rings attached to the amide nitrogen can engage in various interactions with the biological target, such as pi-stacking or hydrogen bonding. The substitution pattern on these aromatic rings is also important. For example, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the presence of a chlorine atom at the ortho position of the phenyl ring resulted in the most active compound against HeLa cells. sid.ir

The following table illustrates the influence of different substituents on the biological potency of compounds containing a chloropyridine moiety, based on findings from related studies.

| Compound Class | Substituent | Position | Effect on Potency | Target/Activity |

| Pyridine Derivatives | Methoxy (-OCH3) | Various | Increased number of groups often increases potency. nih.gov | Anticancer |

| Pyridine Derivatives | Hydroxyl (-OH), Amino (-NH2) | Various | Generally enhances antiproliferative activity. researchgate.net | Anticancer |

| Pyridine Derivatives | Halogens (Br, Cl, F) | Various | Can either increase or decrease activity depending on the specific context and target. researchgate.net | Anticancer |

| N-Phenylacetamide Derivatives | Chlorine | Ortho on Phenyl Ring | Showed the highest activity in a specific series. sid.ir | Anticancer (HeLa cells) |

| Thieno[2,3-b]pyridine Derivatives | p-Methoxy on Phenylamino group | Para on Phenyl Ring | Identified as a leading substituent for microbicidal activity. nih.gov | Antiparasitic (Giardia lamblia) |

Correlations between Structural Motifs and Therapeutic Potential

Specific structural motifs derived from this compound have been associated with significant therapeutic potential, particularly in oncology and infectious diseases. The combination of the 2-chloropyridine (B119429) ring with other pharmacophoric features can lead to potent and selective inhibitors of various biological targets.

Anticancer Activity:

Furthermore, the conversion of the acetic acid side chain into more complex heterocyclic systems has yielded promising results. For instance, the synthesis of novel pyranopyridine derivatives starting from a 2-chloropyridine precursor has led to compounds with significant anticancer activity against various cell lines, including liver, breast, and colorectal carcinoma. researchgate.net

Antimicrobial and Other Activities:

The following table highlights some key structural motifs derived from or related to this compound and their associated therapeutic potential.

| Structural Motif | Therapeutic Potential | Example Target/Disease | Key Findings |

| 2-Chloro-4-anilinopyrimidine | Anticancer | Histone Deacetylase (HDAC) Inhibition | The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment acts as a cap group in HDAC inhibitors, with small substituents like methoxy being beneficial for activity. nih.gov |

| Pyranopyridine fused systems | Anticancer | Liver, Breast, Colorectal Cancer | Novel 2-substituted pyranopyridine derivatives have shown potent anticancer activity, in some cases exceeding that of the reference drug doxorubicin (B1662922). researchgate.net |

| 4-(Phenylamino)thieno[2,3-b]pyridine | Antiparasitic | Giardia lamblia | The p-methoxy substituted derivative was identified as a lead compound for the development of new microbicidal agents. nih.gov |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide | Anticancer | Cervical, Lung, Glioblastoma Cancer | Derivatives of this scaffold have demonstrated potent cytotoxic activity, with some compounds being more active than doxorubicin against certain cell lines. sid.ir |

Metabolic Fate and Biotransformation Research

Investigation of Metabolic Pathways

While no direct studies on the metabolic pathways of 2-(2-Chloropyridin-4-YL)acetic acid have been published, the degradation of pyridine (B92270) and its derivatives has been a subject of microbiological research. researchgate.net Generally, microbial degradation of the pyridine ring is a critical environmental process for the detoxification of these heterocyclic compounds. nih.gov

For many pyridine derivatives, metabolic pathways are initiated by hydroxylation, a reaction catalyzed by monooxygenase enzymes. nih.gov This step increases the reactivity of the aromatic ring, making it susceptible to subsequent cleavage. An alternative pathway, observed in bacteria like Arthrobacter sp., involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation, mediated by a two-component flavin-dependent monooxygenase system. nih.govasm.org This direct cleavage results in the formation of linear aliphatic intermediates that can enter central metabolic pathways. asm.org For instance, the degradation of unsubstituted pyridine in Arthrobacter sp. strain 68b proceeds through four enzymatic steps to ultimately form succinic acid. nih.govasm.org

The presence of a chlorine substituent on the pyridine ring, as in this compound, is known to significantly hinder microbial degradation. nih.govwikipedia.org Halogenated pyridines are generally more resistant to microbial attack than their non-halogenated counterparts. nih.gov Therefore, an initial dehalogenation step, where the chlorine atom is removed, could be a prerequisite for further metabolism. The acetic acid side chain also influences the compound's metabolism, as pyridinecarboxylic acids are often more readily transformed than other derivatives like aminopyridines or halogenated pyridines alone. nih.gov

Identification of Metabolites and Transformation Products

Specific metabolites of this compound have not been identified due to the lack of dedicated research. However, based on the degradation pathways of similar compounds, several hypothetical transformation products can be proposed.

Initial enzymatic attack could lead to a variety of phase-I metabolites. For example, fungal systems like Cunninghamella elegans are known to hydroxylate related fluorophenyl pyridine carboxylic acids. tandfonline.com A similar hydroxylation event on the pyridine ring of this compound would yield hydroxylated intermediates. Another potential transformation is the formation of an N-oxide, a common metabolic product for pyridine-containing compounds in some fungi. tandfonline.com

If the degradation proceeds via cleavage of the acetic acid side chain, a primary metabolite would be 2-chloro-4-methylpyridine. Subsequent oxidation of the methyl group could then occur. Conversely, if the pyridine ring is cleaved first, the resulting products would be chlorinated aliphatic acids. The table below outlines some of the hypothetical metabolites based on these established biotransformation reactions.

Hypothetical Metabolites of this compound

| Hypothetical Metabolite | Potential Precursor Reaction | Significance |

|---|---|---|

| 2-Chloro-x-hydroxy-pyridin-4-yl)acetic acid | Ring Hydroxylation | Initial activation of the pyridine ring for further degradation. |

| (2-Chloropyridin-4-yl)acetic acid N-oxide | N-oxidation | A common detoxification pathway for nitrogen-containing heterocycles. |

| 2-Chloro-4-methylpyridine | Side-chain decarboxylation | Indicates cleavage of the acetic acid moiety before ring degradation. |

| Chlorinated aliphatic acids | Pyridine ring cleavage | Represents the breakdown of the core heterocyclic structure. |

| (Pyridin-4-yl)acetic acid | Dehalogenation | Removal of the chlorine atom, a potential detoxification step. |

Enzymatic and Biochemical Cleavage Pathways

The enzymatic machinery responsible for the degradation of this compound remains uninvestigated. However, the enzymes that catalyze the cleavage of pyridine rings and chlorinated compounds are well-documented. The initial and most critical step in the degradation of many aromatic compounds is ring cleavage, which is typically catalyzed by dioxygenase or monooxygenase enzymes. nih.govacs.org

In Pseudomonas putida, the enzyme 2,5-dihydroxypyridine (B106003) dioxygenase (NicX) is responsible for the oxidative cleavage of a hydroxylated pyridine intermediate. acs.org In other organisms, such as Arthrobacter sp., a flavin-dependent monooxygenase directly cleaves the pyridine ring without a preceding hydroxylation step. nih.govasm.org The cleavage of the C-N bonds in pyridine rings is a crucial step in industrial hydrodenitrogenation processes and has been studied in the context of organometallic complexes, where ring contraction can lead to the extrusion of the nitrogen atom. nih.gov

For chlorinated compounds, dehalogenases are key enzymes that catalyze the removal of halogen atoms, which is often a rate-limiting step in their biodegradation. nih.gov The cleavage of the carbon-chlorine bond in this compound would likely be a critical step for its complete mineralization. Cytochrome P450 enzymes have also been implicated in the formation of ring-opened metabolites from complex pyridine-containing molecules in mammalian liver microsomes. researchgate.net

Enzymes Potentially Involved in the Biotransformation of this compound

| Enzyme Class | Potential Function | Example from Related Compound Metabolism |

|---|---|---|

| Monooxygenase | Ring hydroxylation or direct oxidative ring cleavage. | PyrA monooxygenase in Arthrobacter sp. directly cleaves the pyridine ring. nih.govasm.org |

| Dioxygenase | Oxidative cleavage of the dihydroxylated pyridine ring. | 2,5-dihydroxypyridine dioxygenase (NicX) in Pseudomonas putida. acs.org |

| Dehalogenase | Removal of the chlorine atom from the pyridine ring. | Involved in the degradation of various chlorinated pesticides. nih.gov |

| Cytochrome P450 | Oxidative metabolism, including N-oxidation and ring cleavage. | Formation of ring-opened metabolites of vismodegib (B1684315) in liver microsomes. researchgate.net |

| Acylpyruvate Hydrolase | Hydrolysis of ring cleavage products. | Metabolism of pyridine-3,4-diol (B75182) in Agrobacterium sp. leads to formate (B1220265) and pyruvate. nih.gov |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Target Affinity

Molecular modeling is a cornerstone of computational chemistry, enabling the construction and manipulation of three-dimensional molecular structures. For 2-(2-Chloropyridin-4-YL)acetic acid, molecular modeling would be the initial step to generate a geometrically optimized structure, which is crucial for subsequent computational analyses.

Following the creation of a reliable molecular model, molecular docking simulations are employed to predict the binding orientation and affinity of a ligand (in this case, this compound) to the active site of a target protein. This technique is pivotal in drug discovery for identifying potential biological targets and understanding the mechanism of action. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity.

While specific docking studies for this compound are not detailed in available literature, research on structurally similar compounds, such as pyridine (B92270) and pyrimidine (B1678525) derivatives, has demonstrated the utility of this approach. For instance, studies on other chlorinated pyridine derivatives often explore their potential as inhibitors for various enzymes, where docking simulations reveal key interactions driving their inhibitory activity.

Prediction of Binding Patterns and Interactions

The prediction of binding patterns is a direct outcome of molecular docking simulations. These studies can elucidate the specific types of interactions that stabilize the ligand-protein complex. For this compound, the key functional groups that would be analyzed for their interaction potential are the pyridine ring, the chlorine atom, and the carboxylic acid moiety.

The predicted interactions would typically include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Pi-Pi Stacking: The aromatic pyridine ring can engage in pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein.

Hydrophobic Interactions: The pyridine ring also contributes to hydrophobic interactions with nonpolar residues.

Ionic Interactions: The carboxylic acid can be deprotonated at physiological pH, allowing for ionic interactions with positively charged residues like lysine (B10760008) or arginine.

Visualizing these interactions in three dimensions provides a rational basis for understanding the molecule's affinity and selectivity for a particular biological target.

Computational Property Analysis for Research Design

Computational tools are widely used to predict various physicochemical and pharmacokinetic properties of a molecule, which is essential for guiding research and development. This analysis, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, helps in assessing the drug-likeness of a compound.

For this compound, a standard computational property analysis would likely involve the prediction of the parameters listed in the table below. These predictions are typically generated using various quantitative structure-property relationship (QSPR) models and other established computational algorithms.

| Property | Predicted Value (Illustrative) | Significance in Research Design |

| Molecular Weight | ~171.58 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |

| LogP (Octanol-Water Partition Coefficient) | Varies based on prediction model | Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Varies based on prediction model | Relates to hydrogen bonding potential and is a good predictor of drug transport properties. |

| Number of Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility and binding affinity. |

| Number of Hydrogen Bond Acceptors | 3 (N in pyridine, two O in acid) | Influences solubility and binding affinity. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |

These computational predictions serve as a critical filter in the early stages of research, allowing scientists to prioritize compounds with favorable properties for synthesis and further experimental testing. While specific experimental data for this compound is limited in the public domain, the principles of computational property analysis provide a robust framework for its initial evaluation.

Toxicological Research Methodologies and Environmental Fate

In Vitro and In Vivo Toxicological Assessment Methodologies

Toxicological assessments for 2-(2-Chloropyridin-4-YL)acetic acid involve both in vitro (cell-based) and in vivo (whole organism) studies to determine its potential hazards. These studies are fundamental in characterizing the compound's interaction with biological systems.

To date, specific studies detailing the organ-specific effects of this compound in experimental models are not extensively available in the public domain. Toxicological research on related pyridine (B92270) compounds often involves animal models, such as rodents, to investigate potential effects on the liver, kidneys, and nervous system, as these are common targets for xenobiotics. Such studies would typically involve histopathological examinations and analysis of biochemical markers to identify any organ-specific damage. However, for this compound itself, detailed reports on these specific investigations are limited.

Cellular cytotoxicity and viability assays are crucial in vitro methods for assessing the toxicity of a chemical at the cellular level. These assays measure parameters like cell membrane integrity, metabolic activity, and cell proliferation to determine the concentration at which a compound induces cell death. Common assays that could be employed for this compound include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) leakage assay, which indicates loss of membrane integrity. While the principles of these methodologies are well-established, specific data from the application of these assays to this compound are not widely reported in peer-reviewed literature.

Environmental Fate and Ecotoxicological Investigations

Understanding the environmental fate of this compound is essential for evaluating its potential risk to ecosystems. This involves studying its persistence, potential to bioaccumulate, and mobility in different environmental compartments.

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the compound to accumulate in fatty tissues. For this compound, a predicted Log P value is approximately 1.5, which indicates a relatively low potential for bioaccumulation. This suggests that the compound is less likely to be stored in the fatty tissues of organisms and biomagnify through the food chain.

Table 1: Predicted Physicochemical Properties Relevant to Environmental Fate

| Property | Predicted Value | Implication |

| Log P (Octanol-Water Partition Coefficient) | ~1.5 | Low bioaccumulation potential |

| pKa (Acid Dissociation Constant) | ~3.8 | Exists as an anion at neutral pH |

The mobility of this compound in the environment, particularly in soil and water, is influenced by its solubility and its tendency to adsorb to soil particles. As an acid with a pKa of approximately 3.8, it will exist predominantly in its anionic form in most environmental matrices with a neutral pH. This anionic nature generally leads to lower adsorption to negatively charged soil organic matter and clay particles, suggesting a potential for high mobility in soil and a likelihood of leaching into groundwater. The precise mobility would be quantified by determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications

While the initial interest in pyridine (B92270) derivatives often stems from established activities, ongoing research seeks to unlock new therapeutic potential for 2-(2-Chloropyridin-4-yl)acetic acid. The core structure, featuring a chlorinated pyridine ring linked to an acetic acid moiety, presents a versatile template for interacting with various biological targets. evitachem.com

Anti-inflammatory and Analgesic Potential: Research into structurally similar compounds provides a roadmap for future investigations. For instance, 2-(2-Chloropyridin-4-yloxy)acetic acid has been noted for its potential as an anti-inflammatory agent. evitachem.com It is hypothesized that such compounds may act by inhibiting cyclooxygenase (COX) enzymes, which are key players in pain and inflammation pathways. evitachem.com Although this specific mechanism is linked to the ether-linked analog, it suggests a promising therapeutic avenue for this compound itself or its close derivatives. Further exploration could involve screening against COX-1 and COX-2 to determine its inhibitory profile. Additionally, other chloropyridine derivatives have been identified as potent antagonists of the vanilloid receptor 1 (VR1), a key target for pain management, suggesting another potential application. researchgate.net

Oncology: The presence of a chlorine atom is a feature in over 250 FDA-approved drugs, including many anti-cancer agents. nih.gov Chlorine's unique electronic properties can enhance the binding affinity and metabolic stability of a molecule. Synthetic schemes for creating potent anti-proliferative agents have utilized chloro-containing heterocyclic compounds. nih.gov This precedent supports the exploration of this compound and its analogs as potential anti-tumor agents, warranting screening against various cancer cell lines.

Other Potential Applications: Beyond inflammation and oncology, the structural motifs of this compound are found in molecules with diverse biological activities. These include applications in agricultural chemistry as potential herbicides or pesticides and in managing fibrotic diseases. evitachem.commdpi.com

| Potential Therapeutic Area | Rationale / Homologous Compound Activity | Key Molecular Targets (Hypothesized) |

| Anti-inflammation | Structural similarity to known COX inhibitors. evitachem.com | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) |

| Analgesia (Pain Relief) | Other chloropyridine derivatives act as VR1 antagonists. researchgate.net | Vanilloid Receptor 1 (VR1) |

| Oncology | Chlorine is a common feature in anti-proliferative drugs. nih.gov | Various kinases, signaling pathway proteins |

| Anti-fibrosis | Pyridine derivatives have shown anti-fibrotic activity. mdpi.com | TGF-β pathway, Collagen synthesis |

| Agriculture | Potential to interact with plant growth regulators. evitachem.com | Plant-specific enzymes and receptors |

Advanced Synthetic Strategies for Analog Development

The development of novel therapeutic agents hinges on the ability to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. For this compound, this involves modifying the core structure by altering functional groups or substituting the chlorine atom.

Advanced synthetic strategies are moving beyond traditional batch chemistry to more efficient and scalable methods. Key areas of development include:

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyridine derivatives can offer improved reaction control, higher yields, and enhanced safety, particularly for large-scale production.

Catalytic Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to replace the chlorine atom with a wide array of functional groups. This allows for the systematic exploration of chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

Functional Group Interconversion: The acetic acid side chain is a prime target for modification. It can be readily converted into esters, amides, and other functional groups to probe interactions with biological targets and improve cell permeability. evitachem.com

Combinatorial Chemistry: By combining advanced synthesis with combinatorial approaches, large libraries of analogs can be generated rapidly, accelerating the discovery of lead compounds.

| Synthetic Strategy | Advantage | Application for Analog Development |

| Flow Chemistry | Enhanced control, scalability, and safety. | Efficient large-scale production of the core scaffold and key intermediates. |

| Catalytic Cross-Coupling | High versatility in introducing new functional groups. | Replacing the chlorine atom to create diverse analogs for SAR studies. |

| Functional Group Interconversion | Straightforward modification of the side chain. evitachem.com | Creating esters, amides, and other derivatives to modulate solubility and activity. |

| Combinatorial Chemistry | Rapid generation of large compound libraries. nih.gov | Accelerating the screening process to identify "hit" compounds. |

Integration of Omics Technologies in Mechanistic Studies

Understanding how a compound like this compound exerts its biological effects requires a deep dive into its molecular mechanism of action. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. nih.govnih.gov

Instead of focusing on a single, predetermined target, omics technologies provide a systems-level view of the cellular response to a compound. nih.gov For example, if this compound is being investigated as an anti-inflammatory agent, omics could reveal:

Transcriptomics (RNA-Seq): Which genes related to inflammatory signaling pathways (e.g., NF-κB, MAPK) are up- or down-regulated in response to the compound.

Phosphoproteomics: How the compound affects protein phosphorylation, a key regulatory mechanism in cellular signaling cascades, identifying the specific kinases that may be inhibited or activated. nih.gov

Metabolomics: Changes in the cellular metabolic profile, which can reveal off-target effects or provide insights into the compound's impact on cellular energy and biosynthesis. nih.gov

By integrating these multi-omics datasets with computational biology tools, researchers can construct detailed mechanistic hypotheses about the compound's primary targets and downstream effects, guiding further experimental validation. nih.gov

Development of High-Throughput Screening (HTS) Assays

To efficiently explore the therapeutic potential of this compound and its analogs, high-throughput screening (HTS) is indispensable. mdpi.com HTS allows for the rapid testing of thousands of compounds against specific biological targets or in cell-based models to identify "hits" with desired activity. nih.gov

The development of HTS assays for this compound would be tailored to the therapeutic area of interest. Examples include:

Biochemical Assays: These are non-functional assays that measure direct binding of a compound to a purified target protein (e.g., COX-2, a specific kinase). nih.gov Techniques like fluorescence polarization are well-suited for this purpose. dovepress.com

Cell-Based Functional Assays: These assays measure a physiological response within a cell. nih.gov For instance, a reporter gene assay could be designed in a cell line to measure the inhibition of a specific transcription factor's activity.

Phenotypic Screening: In this approach, compounds are screened for their ability to produce a desired change in cell phenotype (e.g., inducing apoptosis in cancer cells, reducing inflammatory cytokine production). nih.gov This method is powerful because it does not require prior knowledge of the specific molecular target. mdpi.com

Automated Electrophysiology: If the compound or its analogs are being investigated for effects on ion channels, automated patch-clamp systems can provide high-throughput functional data. nih.gov

The goal of HTS is to move from a large library of potential compounds to a smaller, more manageable set of "hits" that can be advanced to lead optimization. mdpi.com

Addressing Research Gaps in Understanding Biological Activity and Metabolism

Despite its potential, significant research gaps remain in the understanding of this compound's biological profile. Future research must systematically address these unknowns to enable its translation into a viable therapeutic candidate.

Key research gaps include:

Definitive Mechanism of Action: While hypotheses can be drawn from similar structures, the precise molecular target(s) of this compound are not fully elucidated. A combination of omics and targeted biochemical assays is needed to confirm its mechanism.

Pharmacokinetic Profile: There is limited public data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic fate, including potential metabolites and the enzymes responsible (e.g., cytochrome P450s), is critical.

Structure-Activity Relationship (SAR): A comprehensive SAR study, enabled by the synthesis and screening of a diverse analog library, has yet to be performed. This is essential for optimizing potency, selectivity, and drug-like properties.

In Vivo Efficacy: While initial studies may occur in vitro, demonstrating efficacy in relevant animal models of disease (e.g., inflammation, cancer) is a crucial next step that remains to be thoroughly investigated.

Addressing these gaps through a coordinated effort involving medicinal chemistry, computational biology, and pharmacology will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloropyridin-4-YL)acetic acid in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloro-4-pyridinecarboxylic acid derivatives with acetic acid precursors under basic conditions. For example, stepwise synthesis may include:

Activation of the pyridine ring using halogenation (e.g., chlorination at the 2-position) .

Coupling with acetic acid derivatives via esterification or amide bond formation, followed by hydrolysis to yield the final product .

Characterization typically employs NMR (¹H/¹³C) and mass spectrometry to confirm purity and structure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can confirm the presence of the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and the acetic acid moiety (singlet for CH₂ at δ ~3.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (171.58 g/mol) and fragmentation patterns .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer :

- PubChem/ECHA Databases : Provide validated data on IUPAC names (2-(5-chloropyridin-2-yl)acetic acid), CAS RN (1000522-43-9), and InChI keys (AUCKAGADUXSVKT-UHFFFAOYSA-N) .

- DSSTox : Offers toxicity profiles and regulatory information, critical for hazard assessment .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

- Methodological Answer : Cross-validation using multiple techniques is essential:

- X-ray Crystallography : Resolves bond lengths/angles (e.g., O2—C8—O1 = 122.7° in related pyridine-acetic acid structures) .

- DFT Calculations : Compare optimized geometries (e.g., dihedral angles of the pyridine ring) with experimental data .

- NMR Crystallography : Combines solid-state NMR with diffraction data to resolve ambiguities .

Q. What are the best practices for determining molecular conformation via X-ray crystallography?

- Methodological Answer :

Crystal Growth : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain high-quality single crystals .

Data Collection : Employ synchrotron radiation for high-resolution datasets (e.g., R factor < 0.06) .

Refinement : Use SHELX software (SHELXL/SHELXS) for small-molecule refinement. Key parameters include:

- Data-to-parameter ratio > 15:1 for robust models .

- Residual density maps to validate hydrogen bonding (e.g., O–H···N interactions in pyridine derivatives) .

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates (e.g., hydrolysis of the chloropyridinyl group) via UV-Vis spectroscopy at controlled pH .

- Isotopic Labeling : Use ¹⁸O-labeled acetic acid to track carboxylate group participation .

- Computational Modeling : Apply DFT to map transition states (e.g., pH-dependent protonation effects on reaction pathways) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods and avoid dust formation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.